molecular formula C27H44O2 B1671420 Gefarnate CAS No. 51-77-4

Gefarnate

Número de catálogo B1671420
Número CAS: 51-77-4
Peso molecular: 400.6 g/mol
Clave InChI: ZPACYDRSPFRDHO-ROBAGEODSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gefarnate is a drug used for the treatment of gastric ulcers . It has also been proposed for use in the treatment of dry eye syndrome .


Synthesis Analysis

Farnesylacetic acid and its geraniol ester (gefarnate) labelled with 14 C at the carbon-chain were prepared via methyl cyclopropyl ketone- 14 C .


Molecular Structure Analysis

The molecular geometry of Gefarnate was calculated using Gaussian 09 W software and the structure was optimized using the DFT/B3LYP method with the 6–31++G(d,p) basis set ground state .


Physical And Chemical Properties Analysis

Gefarnate has a molecular weight of 400.6 g/mol and a molecular formula of C27H44O2 .

Aplicaciones Científicas De Investigación

Lipid-Lowering Effects in Coronary Heart Disease Patients

Gefarnate has been studied for its lipid-lowering effects in patients with coronary heart disease who are already being treated with statins . The study aimed to evaluate the effect of Gefarnate tablets on blood lipid levels in patients with hypertriglyceridemia and coronary heart disease. The goal was to provide more options for lipid-lowering treatment, reduce the risk of cardiovascular remnant, and improve the long-term prognosis of these patients .

Treatment of Dyslipidemia

Dyslipidemia is an independent risk factor for cardiovascular events. Gefarnate, which contains geraniol, has been found to play an important role in regulating glucose and lipid metabolism . In a previous study, geraniol induced autophagy through the SIRT1-AMPK-mTOR pathway and accelerated the degradation of triglycerides in liver cells, thus reducing the level of triglyceride in the serum of high-fat diet mice .

Treatment of Gastritis and Ulcers

Gefarnate is used as a treatment for gastritis and ulcers . It works by improving the prostaglandin level and the concentration of amino hexose in the gastric mucosa, thereby increasing the defense ability of the gastric mucosa .

Stimulating Mucin-like Glycoprotein Secretion

Gefarnate has been found to stimulate the secretion of mucin-like glycoprotein in conjunctival tissue in a dose-dependent manner . This property could be beneficial in treating conditions where increased mucin secretion is desirable.

Treatment of Dry Eye

In animal models of dry eye, application of gefarnate ointment to the eyes resulted in a dose-dependent decrease in rose bengal permeability in the cornea . This suggests that gefarnate may be effective in treating dry eye.

Ameliorating Corneal Epithelial Damage

Gefarnate has been shown to ameliorate corneal epithelial damage in animal dry-eye models . This suggests that it could be used in the treatment of conditions that cause damage to the corneal epithelium.

Safety and Hazards

Gefarnate is toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. It is also toxic and poses a danger of serious damage to health by prolonged exposure .

Direcciones Futuras

Gefarnate has been investigated for the treatment and prevention of Stomach Ulcer, Duodenal Ulcer, and Cardio-cerebrovascular Disease . It has also been suggested that Gefarnate may be effective for treating dry eye .

Relevant Papers

  • "Gefarnate stimulates mucin-like glycoprotein secretion in conjunctival tissue and ameliorates corneal epithelial damage in animal dry-eye models" .
  • "Gastro-protecting effect of gefarnate on chronic erosive gastritis with dyspeptic symptoms" .

Propiedades

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] (4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-22(2)12-8-14-24(5)16-10-17-25(6)18-11-19-27(28)29-21-20-26(7)15-9-13-23(3)4/h12-13,16,18,20H,8-11,14-15,17,19,21H2,1-7H3/b24-16+,25-18+,26-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPACYDRSPFRDHO-ROBAGEODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=O)OCC=C(C)CCC=C(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CCC(=O)OC/C=C(\C)/CCC=C(C)C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048636
Record name Gefarnate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gefarnate

CAS RN

51-77-4
Record name trans-3,7-Dimethyl-2,6-octadienyl 5,9,13-trimethyl-4,8,12-tetradecatrienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gefarnate [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gefarnate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester, (4E,8E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Gefarnate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gefarnate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEFARNATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ISE2Y6ULA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gefarnate
Reactant of Route 2
Reactant of Route 2
Gefarnate
Reactant of Route 3
Reactant of Route 3
Gefarnate
Reactant of Route 4
Reactant of Route 4
Gefarnate
Reactant of Route 5
Reactant of Route 5
Gefarnate
Reactant of Route 6
Reactant of Route 6
Gefarnate

Q & A

Q1: What is the primary mechanism of action of Gefarnate in treating gastric ulcers?

A1: While the exact mechanism is not fully elucidated, research suggests Gefarnate exerts its gastroprotective effects through multiple pathways. One key mechanism is the stimulation of mucus production in the gastric mucosa. [, , ] This increased mucus secretion helps to strengthen the protective barrier of the stomach lining against damaging agents like acid and pepsin. [] Additionally, Gefarnate has been shown to enhance mucosal blood flow, [] which contributes to the repair and maintenance of the gastric lining.

Q2: Does Gefarnate influence prostaglandin levels in the gastric mucosa?

A2: Yes, studies indicate that Gefarnate can prevent the reduction of endogenous prostacyclin (PGI2) and prostaglandin E2 (PGE2) in the gastric mucosa, particularly under stress conditions. [, ] These prostaglandins play a crucial role in maintaining mucosal integrity and defense mechanisms. Gefarnate's ability to maintain their levels likely contributes to its gastroprotective properties.

Q3: How does Gefarnate's effect on prostaglandins differ from that of Cimetidine?

A3: Interestingly, while both Gefarnate and Cimetidine demonstrate anti-ulcer properties, they seem to interact with prostaglandin pathways differently. Research suggests that Cimetidine might actually reduce prostacyclin and prostaglandin E2 levels in the gastric mucosa. [] In contrast, Gefarnate has been shown to counteract this Cimetidine-induced reduction, helping to maintain these protective prostaglandins. [] This difference highlights the distinct mechanisms through which these two anti-ulcer drugs operate.

Q4: What is the molecular formula and weight of Gefarnate?

A4: Gefarnate has the molecular formula C25H40O2 and a molecular weight of 372.59 g/mol. []

Q5: Is there information available on the spectroscopic data of Gefarnate?

A5: While the provided research papers primarily focus on the pharmacological aspects of Gefarnate, one study mentions the use of 1H NMR, IR, MS, and elemental analysis to characterize Gefarnate and its geometric isomers. [] These techniques provide insights into the compound's structure and purity but detailed spectroscopic data is not provided in the abstracts.

Q6: How does the method of granulation affect the stability of Gefarnate in pharmaceutical preparations?

A6: Research indicates that the stability of Gefarnate can be influenced by the manufacturing process. Studies comparing different commercial Gefarnate preparations found that those produced using an extruding granulation procedure exhibited a decrease in Gefarnate content and significantly higher peroxide values, suggesting degradation primarily due to oxidation. [] This highlights the importance of considering formulation and manufacturing techniques to ensure optimal stability and shelf life of Gefarnate products.

Q7: Are there specific challenges related to the formulation of Gefarnate?

A7: Yes, being an ester of geraniol and farnesyl acetate, Gefarnate is susceptible to hydrolysis and oxidation, which can impact its stability. [] Research emphasizes the need to consider these factors during formulation. Specific strategies to enhance Gefarnate's stability and shelf-life might involve incorporating antioxidants, optimizing pH, or utilizing protective packaging.

Q8: What types of animal models have been used to investigate the gastroprotective effects of Gefarnate?

A8: Several animal models have been employed to evaluate Gefarnate's efficacy in preventing or treating gastric ulcers. These include:

  • Aspirin-induced ulcers: Researchers have used aspirin administration to induce gastric damage in rats, demonstrating that Gefarnate pretreatment can significantly reduce the severity of these lesions. [, ]
  • Acetic acid-induced ulcers: This model involves inducing chronic gastric ulcers in rats by applying acetic acid to the stomach lining. Studies show that Gefarnate can promote healing in this model. [, ]
  • Adrenaline-induced ulcers: Adrenaline administration can induce acute gastric ulcers in rats. Research indicates that Gefarnate exhibits significant prophylactic effects in this model, effectively preventing ulcer formation. [, ]
  • Stress-induced ulcers: Studies utilizing water-immersion stress in rats have demonstrated that Gefarnate can prevent the formation of stress-induced ulcers. [, ] This model highlights Gefarnate's potential in mitigating the damaging effects of stress on the gastric mucosa.
  • TNBS-induced colitis: Research has explored the effects of Gefarnate in a rat model of colitis induced by trinitrobenzene sulphonic acid (TNBS). Findings suggest that Gefarnate exerts therapeutic benefits comparable to 5-aminosalicylic acid (5-ASA), a standard treatment for ulcerative colitis. [] Gefarnate's mechanism in this model appears to involve decreasing myeloperoxidase (MPO) concentration and regulating cyclooxygenase-1 (COX-1) and COX-2 expression in the colon. []

Q9: Has Gefarnate been evaluated in clinical trials for the treatment of gastric ulcers?

A9: Yes, several clinical trials have investigated the efficacy and safety of Gefarnate in treating gastric and duodenal ulcers.

  • Comparison with placebo: One double-blind trial found a statistically significant reduction in gastric ulcer size in patients treated with Gefarnate compared to those receiving a placebo. []
  • Comparison with other anti-ulcer drugs: Trials comparing Gefarnate with other anti-ulcer medications, such as Cimetidine, Carbenoxolone, and sucralfate, have yielded mixed results. Some studies show comparable efficacy, while others suggest that Gefarnate might be less effective than certain established treatments. [, , ]
  • Combination therapy: Research has also explored the use of Gefarnate in combination with other drugs. For example, one study found that combining Gefarnate with alprazolam, a benzodiazepine, led to faster ulcer healing in patients with prominent psychic symptoms like anxiety and insomnia. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.